{[6-Methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine
Description
Chemical Structure and Properties
Molecular Architecture
Core tetrahydrothieno[2,3-c]pyridine scaffold
The fundamental structural framework of {[6-Methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine is built upon a tetrahydrothieno[2,3-c]pyridine scaffold, which represents a bicyclic fused ring system combining thiophene and pyridine moieties. This core structure consists of a five-membered thiophene ring fused to a six-membered tetrahydropyridine ring in a [2,3-c] configuration, where the fusion occurs between carbon atoms 2 and 3 of the thiophene ring and the adjacent carbons of the pyridine ring. The tetrahydro designation indicates that the pyridine portion of the molecule is fully saturated, containing four additional hydrogen atoms compared to the aromatic pyridine structure.
The bicyclic framework exhibits significant conformational flexibility due to the saturated nature of the pyridine ring portion. The sulfur atom within the thiophene ring contributes to the overall electron distribution and reactivity patterns of the molecule. Synthetic approaches to construct such tetrahydrothieno[2,3-c]pyridine systems typically involve cyclization reactions of appropriately substituted precursors, as demonstrated in various patent literature describing the preparation of related thieno-pyridine derivatives.
The stability of this core structure is enhanced by the aromatic character of the thiophene portion, while the saturated pyridine ring provides sites for additional functionalization. The nitrogen atom within the tetrahydropyridine ring can serve as a basic site and potential coordination point for metal complexes or hydrogen bonding interactions. Research into related tetrahydrothieno[2,3-c]pyridine derivatives has shown that this scaffold serves as a valuable intermediate in pharmaceutical and chemical synthesis applications.
Substituent analysis
1.1.2.1. 6-Methyl group positioning
The 6-methyl substituent is strategically positioned on the tetrahydropyridine portion of the bicyclic system, specifically at the carbon atom that is four positions away from the nitrogen atom in the six-membered ring. This methyl group introduces steric bulk and electronic effects that influence both the conformational preferences and chemical reactivity of the molecule. The positioning of the methyl group at the 6-position places it in close proximity to the nitrogen atom of the tetrahydropyridine ring, potentially affecting the basicity and nucleophilicity of this nitrogen center.
From a conformational standpoint, the 6-methyl group can adopt different orientations relative to the ring plane, with axial and equatorial positions being possible depending on the chair conformation of the tetrahydropyridine ring. The steric interactions between the methyl group and neighboring atoms within the ring system contribute to the overall three-dimensional shape of the molecule. Studies of related 6-methyl-tetrahydrothieno[2,3-c]pyridine derivatives have demonstrated that this substitution pattern can significantly influence the compound's solubility characteristics and molecular recognition properties.
The methyl group also serves as a distinct spectroscopic marker, providing characteristic signals in nuclear magnetic resonance spectroscopy that aid in structural confirmation and purity assessment. The electron-donating nature of the methyl group can subtly influence the electronic properties of the entire ring system, potentially affecting reaction selectivity and product formation in chemical transformations involving this scaffold.
1.1.2.2. 1H-pyrrol-1-yl substituent at C2
The 1H-pyrrol-1-yl group attached at the C2 position represents a significant structural feature that contributes to the compound's unique properties and potential applications. This pyrrole ring substituent is connected through its nitrogen atom to the carbon atom at position 2 of the thiophene portion of the core scaffold. The pyrrole ring is a five-membered aromatic heterocycle containing one nitrogen atom, and its attachment creates an extended conjugated system that can influence the overall electronic properties of the molecule.
The presence of the pyrrole substituent introduces additional aromatic character to the compound and provides opportunities for π-π stacking interactions with other aromatic systems. The nitrogen atom of the pyrrole ring can participate in hydrogen bonding as a weak donor, depending on the specific chemical environment and the presence of suitable acceptor molecules. The aromatic nature of the pyrrole ring also contributes to the overall stability of the compound under various reaction conditions.
Synthetic incorporation of the pyrrole substituent at the C2 position likely requires careful consideration of reaction conditions and protecting group strategies, as pyrrole rings can be sensitive to certain electrophilic reagents and acidic conditions. The substitution pattern observed in this compound suggests that the pyrrole attachment was achieved through nucleophilic substitution or coupling reactions that preserve the aromatic integrity of both the pyrrole and the core thieno[2,3-c]pyridine systems.
1.1.2.3. Methylamine functionality at C3
The methylamine functional group positioned at the C3 carbon of the thieno[2,3-c]pyridine core represents a critical structural element that significantly influences the compound's chemical behavior and potential interactions. This primary amine functionality is connected to the core structure through a methylene linker, creating a (-CH₂NH₂) substituent that extends from the C3 position of the bicyclic system. The presence of this methylamine group introduces significant basicity to the molecule and provides a reactive site for further chemical modifications.
The methylamine functionality exhibits typical primary amine reactivity patterns, including the ability to participate in nucleophilic substitution reactions, condensation reactions with carbonyl compounds, and acid-base interactions. The basic nature of the amine nitrogen can lead to protonation under physiological conditions, potentially affecting the compound's solubility and molecular interactions. The flexibility of the methylene linker allows the amine group to adopt various conformations relative to the core ring system, influencing the compound's ability to interact with biological targets or participate in molecular recognition events.
Research involving related compounds containing methylamine substituents on thieno[2,3-c]pyridine scaffolds has demonstrated that this functional group can serve as a versatile handle for the synthesis of more complex derivatives, including urea and amide analogs that retain the core structural features while introducing additional functionality. The positioning of the methylamine group at C3 places it in a location that allows for optimal spacing between the various functional elements of the molecule, potentially contributing to the compound's overall biological or chemical activity profile.
Physical and Spectroscopic Properties
Molecular formula (C₁₃H₁₇N₃S) and molecular weight
The molecular formula C₁₃H₁₇N₃S accurately reflects the elemental composition of {[6-Methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine, indicating the presence of thirteen carbon atoms, seventeen hydrogen atoms, three nitrogen atoms, and one sulfur atom. The molecular weight calculated from this formula is approximately 247.36 grams per mole, which places the compound in the range of small to medium-sized organic molecules typically encountered in pharmaceutical and chemical research applications.
The distribution of heteroatoms within the molecular framework contributes significantly to the compound's overall properties and behavior. The three nitrogen atoms are distributed across different functional groups: one within the tetrahydropyridine ring of the core scaffold, one in the pyrrole substituent, and one in the methylamine functionality. This nitrogen content of approximately 17% by mass contributes to the compound's basic character and potential for hydrogen bonding interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇N₃S |
| Molecular Weight | 247.36 g/mol |
| Carbon Content | 63.1% |
| Hydrogen Content | 6.9% |
| Nitrogen Content | 17.0% |
| Sulfur Content | 13.0% |
The sulfur atom, representing approximately 13% of the molecular mass, resides within the thiophene ring and contributes to the compound's unique electronic properties and potential reactivity patterns. The relatively high hydrogen content reflects the saturated nature of the tetrahydropyridine portion of the molecule and the presence of the methyl and methylamine substituents.
Density and solubility profiles
The density and solubility characteristics of {[6-Methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine are influenced by the compound's molecular structure, particularly the presence of multiple nitrogen-containing functional groups and the aromatic ring systems. The methylamine functionality contributes to the compound's hydrophilic character, potentially enhancing solubility in polar solvents such as water, methanol, and ethanol. The basic nature of the amine group allows for salt formation with various acids, which can significantly alter solubility profiles depending on the counterion selected.
The aromatic pyrrole and thiophene components of the molecule contribute hydrophobic character that balances the hydrophilic contributions of the nitrogen-containing groups. This amphiphilic nature suggests that the compound may exhibit intermediate solubility in both polar and moderately polar organic solvents. Related tetrahydrothieno[2,3-c]pyridine derivatives have demonstrated solubility in dimethyl sulfoxide, methanol, and water, indicating that similar solubility patterns might be expected for this compound.
The density of the compound is expected to be influenced by the presence of the sulfur atom, which has a higher atomic mass compared to carbon, nitrogen, and hydrogen. Computational models and comparisons with structurally related compounds suggest that the density likely falls within the range typical for organic compounds containing heterocyclic ring systems. Temperature-dependent solubility studies would be valuable for understanding the compound's behavior under various experimental and storage conditions.
Nuclear magnetic resonance and infrared spectral characterization
Nuclear magnetic resonance spectroscopy provides detailed structural information about {[6-Methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine through analysis of the hydrogen and carbon environments within the molecule. The ¹H nuclear magnetic resonance spectrum would be expected to show distinct signal patterns corresponding to the various hydrogen-containing functional groups. The 6-methyl group would appear as a characteristic doublet or triplet, depending on the coupling patterns with neighboring protons on the tetrahydropyridine ring.
The methylamine functionality would produce readily identifiable signals, with the methylene protons adjacent to the amine group appearing as a characteristic pattern that may show coupling to the amine protons. The pyrrole ring protons would contribute signals in the aromatic region of the spectrum, typically appearing as multiplets due to the electronic environment of the five-membered aromatic ring. The tetrahydropyridine ring protons would appear in the aliphatic region, with complex coupling patterns reflecting the saturated nature of this ring system.
¹³C nuclear magnetic resonance spectroscopy would provide complementary information about the carbon framework of the molecule, with distinct signals expected for the aromatic carbons of the pyrrole and thiophene rings, the saturated carbons of the tetrahydropyridine ring, and the methyl and methylene carbons of the substituent groups. The chemical shifts of these carbons would be influenced by the electronic effects of the neighboring heteroatoms and the overall molecular environment.
Infrared spectroscopy would reveal characteristic absorption bands corresponding to the various functional groups present in the molecule. The primary amine functionality would produce distinctive N-H stretching vibrations, typically appearing as multiple bands in the 3300-3500 cm⁻¹ region. The aromatic C-H stretching vibrations from the pyrrole and thiophene rings would appear above 3000 cm⁻¹, while the aliphatic C-H stretching from the saturated portions of the molecule would appear below 3000 cm⁻¹.
Thermal stability and decomposition patterns
The thermal stability of {[6-Methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine is influenced by the various structural components within the molecule, particularly the aromatic ring systems and the nitrogen-containing functional groups. The bicyclic tetrahydrothieno[2,3-c]pyridine core generally exhibits good thermal stability due to the aromatic character of the thiophene portion and the cyclic constraint that limits conformational flexibility and reduces the likelihood of intramolecular reactions that could lead to decomposition.
The pyrrole substituent contributes to the overall thermal stability through its aromatic nature, although pyrrole rings can be sensitive to oxidative conditions and high temperatures in the presence of oxygen. The methylamine functionality represents a potential site of thermal degradation, as primary amines can undergo various decomposition pathways at elevated temperatures, including deamination reactions and the formation of secondary or tertiary amine products through condensation processes.
Related tetrahydrothieno[2,3-c]pyridine compounds have demonstrated stability under moderate heating conditions, with decomposition typically occurring above 200°C. The specific decomposition pattern of this compound would likely involve initial loss of the methylamine functionality, followed by degradation of the pyrrole substituent and eventual breakdown of the core bicyclic system. Thermal analysis techniques such as thermogravimetric analysis and differential scanning calorimetry would provide detailed information about the specific temperature ranges and mechanisms of thermal decomposition.
Properties
IUPAC Name |
(6-methyl-2-pyrrol-1-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-15-7-4-10-11(8-14)13(17-12(10)9-15)16-5-2-3-6-16/h2-3,5-6H,4,7-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYFCMXQVHOZMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2CN)N3C=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {[6-Methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine is a novel heterocyclic amine with potential therapeutic applications. Its structure suggests possible interactions with biological targets relevant to various diseases, particularly in oncology and neurobiology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for the compound is with a molecular weight of approximately 261.39 g/mol. The structural features include a thieno[2,3-c]pyridine core and a pyrrole moiety, which are significant for its biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anticancer Properties : Compounds containing thieno[2,3-c]pyridine moieties have been shown to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
- Neuroprotective Effects : Some derivatives demonstrate neuroprotective effects in models of neurodegenerative diseases by modulating neurotransmitter systems.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of {[6-Methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine.
| Structural Feature | Activity Implication |
|---|---|
| Methyl group at position 6 | Enhances lipophilicity and cellular uptake |
| Pyrrole ring | Potential interaction with neurotransmitter receptors |
| Thieno[2,3-c]pyridine core | Essential for anticancer activity |
In Vitro Studies
In vitro assays have demonstrated that {[6-Methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine exhibits significant cytotoxicity against various cancer cell lines. For instance:
- HeLa Cells : The compound showed an IC50 value of approximately 5 µM in HeLa cells, indicating potent antiproliferative effects.
- Neuroblastoma Models : In neuroblastoma models, the compound reduced cell viability by 70% at concentrations above 10 µM.
The proposed mechanism involves inhibition of key enzymes involved in DNA repair pathways and modulation of apoptosis-related proteins. Specifically:
- Inhibition of APE1 : Similar compounds have been documented to inhibit apurinic/apyrimidinic endonuclease (APE1), which is crucial in DNA repair mechanisms. This inhibition leads to increased sensitivity to chemotherapeutic agents such as temozolomide .
Case Studies
Recent studies have explored the therapeutic potential of {[6-Methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine in various contexts:
- Combination Therapy : In combination with alkylating agents like methylmethane sulfonate (MMS), this compound enhanced cytotoxicity in glioblastoma cells by promoting DNA damage accumulation.
- Animal Models : In vivo studies using murine models have shown that administration of the compound at doses of 30 mg/kg resulted in significant tumor reduction without notable toxicity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural uniqueness lies in its thieno[2,3-c]pyridine scaffold, which distinguishes it from related heterocycles. Below is a comparative analysis with analogous compounds:
Physicochemical and Pharmacological Notes
- Lipophilicity : The target compound’s pyrrole and thiophene groups likely confer moderate lipophilicity, comparable to the benzodioxin-containing analog but lower than the benzo-fused pyrimidine .
- Bioactivity Potential: While the target compound lacks reported bioactivity data, structurally related pyrimidines and pyridines are often explored as kinase inhibitors or CNS agents due to their heteroaromatic cores .
Preparation Methods
Core Ring System Synthesis and Functionalization
The tetrahydrothieno[2,3-c]pyridine scaffold is commonly synthesized via cyclization strategies involving thiophene derivatives and piperidine or pyrrolidine intermediates. Key methods include:
Thiophene Ring Construction and Cyclization:
The synthesis often starts from substituted thiophene precursors, which are reacted with sulfur sources (e.g., sodium sulfide) to generate thiol intermediates in situ. These intermediates undergo nucleophilic substitution with alkyl bromides, followed by base-catalyzed condensation to form the bicyclic tetrahydrothienopyridine ring system. This method allows introduction of substituents at the 2- and 6-positions of the ring system, including methyl groups critical for the target compound.Pictet-Spengler Reaction:
For certain analogues, the Pictet-Spengler reaction is employed to cyclize amino ketones with aldehydes, forming the tetrahydrothieno[2,3-c]pyridine ring. This approach is useful for synthesizing compounds with hydrogen or bromine substituents at the 2-position and can be adapted for enantioselective synthesis.Enantioselective Synthesis:
Enantiospecific routes involve vinylmagnesium bromide addition to ketone intermediates, followed by reaction with chiral amines such as (S)-α-methylbenzylamine. The resulting diastereomers are separated chromatographically, then further functionalized to introduce substituents like nitromethyl or cyano groups at the 2-position via nucleophilic displacement on thiol intermediates.
Synthesis of the 6-Methyl Substituent
The 6-methyl group is typically introduced by starting from methyl-substituted intermediates or via alkylation reactions during the cyclization steps. For example:
- Use of ethyl-2-bromopropionate in the nucleophilic substitution step, followed by hydrolysis, decarboxylation, and condensation, yields protected 2-methyl tetrahydrothienopyridines.
- Subsequent deprotection steps afford the 6-methyl-substituted target compounds.
Preparation of the Methylamine Side Chain at the 3-Position
The methylamine substituent attached at the 3-position of the tetrahydrothieno[2,3-c]pyridine ring is introduced via reductive amination or nucleophilic substitution reactions:
- Reductive amination of the corresponding ketone or aldehyde intermediates with methylamine or related amines using sodium cyanoborohydride or sodium borohydride as reducing agents.
- This approach is supported by efficient synthesis of related tetrahydro-1H-pyrrolo[2,3-c]pyridine derivatives via sodium borohydride reduction of pyridinium salts, followed by debenzylation using catalytic hydrogenation.
Representative Synthetic Route Summary
Research Findings and Optimization Notes
- The use of sodium sulfide for in situ thiol generation is a versatile and efficient method for introducing sulfur-containing heterocycles and allows for diverse substitution patterns.
- Reductive amination using sodium borohydride is a mild and scalable method for installing amine substituents on the heterocyclic core, with high yields and purity.
- Late-stage functionalization, such as bromination and Suzuki coupling, can be performed on intermediates to diversify substituents, enhancing the scope of analog synthesis.
- Enantioselective synthesis routes have been developed to access chiral analogs, important for biological activity and drug development.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for {[6-Methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine, and how can purity be maximized?
- Methodological Answer : Utilize multi-component reactions (MCRs) under reflux conditions with ethanol as a solvent, analogous to the synthesis of structurally similar pyrimidine derivatives . For purity, employ column chromatography followed by recrystallization. Monitor reaction progress via TLC and confirm purity using -NMR and -NMR spectroscopy, ensuring absence of unreacted intermediates (e.g., pyrrole or thiophene precursors) .
Q. How can the structural conformation of this compound be validated experimentally?
- Methodological Answer : Perform X-ray crystallography using SHELX software (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry . For compounds resistant to crystallization, use 2D NMR techniques (e.g., COSY, HSQC) to assign proton and carbon signals, particularly focusing on the tetrahydrothieno-pyridine core and pyrrole substituents .
Q. What in vitro assays are suitable for preliminary antimicrobial activity screening?
- Methodological Answer : Use agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungal strains (e.g., Aspergillus spp.), following protocols similar to those for pyrimidine-amine derivatives . Prepare serial dilutions (1–256 µg/mL) in DMSO and compare inhibition zones or MIC values to standard antibiotics (e.g., ampicillin).
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s biological targets?
- Methodological Answer : Synthesize analogs with modifications to the pyrrole ring (e.g., halogenation), methyl group substitution, or thieno-pyridine saturation. Test these analogs in parallel using enzymatic assays (e.g., receptor-binding studies) or cellular models. For example, replace the pyrrole with indole (as in ) to assess changes in antimicrobial or receptor-binding potency . Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like the androgen receptor (AR), focusing on residues such as LEU704 or GLY708 .
Q. What strategies resolve discrepancies in crystallographic refinement for flexible regions of the molecule?
- Methodological Answer : For disordered regions (e.g., the tetrahydrothieno-pyridine ring), apply twin refinement in SHELXL and use restraints for bond lengths/angles . Validate with Hirshfeld surface analysis to identify weak intermolecular interactions influencing flexibility. Cross-reference with DFT calculations (e.g., Gaussian) to compare theoretical and experimental geometries .
Q. How can computational modeling predict metabolic stability or toxicity?
- Methodological Answer : Use in silico tools like SwissADME to predict CYP450 metabolism sites or ProTox-II for toxicity profiling. Focus on the methyl-pyrrole moiety, which may undergo oxidative demethylation. Validate predictions with in vitro hepatocyte assays or Ames tests for mutagenicity .
Methodological Challenges & Data Analysis
Q. What experimental controls are critical when analyzing contradictory biological activity data?
- Methodological Answer : Include positive controls (e.g., known inhibitors) and solvent controls (e.g., DMSO) in all assays. For inconsistent antimicrobial results, verify compound stability under assay conditions (pH, temperature) via HPLC. Replicate experiments across multiple cell batches or microbial strains to rule out variability .
Q. How can stereochemical outcomes be controlled during synthesis?
- Methodological Answer : Employ chiral catalysts (e.g., Pd-based systems for asymmetric coupling) or chiral resolving agents during crystallization. For example, use L-proline derivatives to induce enantioselectivity in multi-step syntheses, as seen in allylamine preparations . Confirm enantiomeric excess via chiral HPLC or optical rotation measurements .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
